2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid
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Overview
Description
2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid is an organic compound that features a quinoline ring and a dimethylamino group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dimethylamino Group: This step can be performed by reacting the quinoline derivative with dimethylamine under suitable conditions.
Attachment of the Acetic Acid Moiety: This can be done by reacting the intermediate with a suitable acetic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the dimethylamino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine, which have well-known biological activities.
Dimethylamino Acids: Compounds like dimethylglycine, which have various applications in biochemistry.
Uniqueness
2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid is unique due to its specific combination of a quinoline ring and a dimethylamino group attached to an acetic acid moiety. This unique structure could confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid, a compound characterized by its dimethylamino and quinoline moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 246.26 g/mol
- Functional Groups : Carboxylic acid and dimethylamino groups
The presence of these functional groups contributes to the compound's solubility and reactivity, making it a candidate for various therapeutic applications .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, potentially through interactions with inflammatory pathways .
- Neuroprotective Effects : Preliminary studies suggest it may influence neurotransmitter systems, indicating potential applications in neuroprotection and cognitive enhancement .
- Antimicrobial and Anticancer Activities : Although further studies are needed, structural similarities with other bioactive compounds suggest potential antimicrobial and anticancer properties .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets:
- Receptor Binding : The compound may bind to receptors involved in pain and inflammation pathways, modulating their activity .
- Enzyme Interaction : Potential interactions with enzymes related to metabolic pathways have been suggested, which could influence biochemical processes within cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(Quinolin-3-yl)acetic acid | Quinoline ring, carboxylic acid | Moderate anti-inflammatory | Lacks dimethylamino group |
3-(Dimethylamino)-quinoline | Dimethylamino group, quinoline | Antimicrobial properties | No acetic acid functionality |
6-Methoxyquinoline | Methoxy substituent on quinoline | Anticancer activity | Different substituent pattern |
This table illustrates the diversity within quinoline derivatives while emphasizing the unique features of this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, studies utilizing modified MTT assays indicate significant growth inhibition against human tumor cell lines .
- Molecular Docking Studies : Computational analyses have suggested that the compound interacts favorably with target proteins involved in cancer progression. These studies provide insights into its potential as an anticancer agent by revealing binding affinities comparable to established drugs .
Properties
CAS No. |
1007913-00-9 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(dimethylamino)-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10/h3-8,12H,1-2H3,(H,16,17) |
InChI Key |
QVPBVAKLIWUEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O |
Origin of Product |
United States |
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